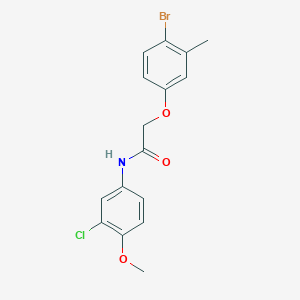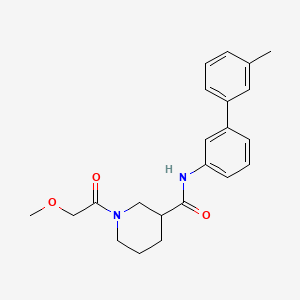![molecular formula C19H23NO5 B6081895 2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6081895.png)
2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is a morpholine derivative that has been synthesized using a specific method and has been found to have several biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. By inhibiting COX-2, this compound reduces inflammation and pain in the body.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine has been found to have several other biochemical and physiological effects. It has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-microbial properties, inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine in lab experiments is its potential as a therapeutic agent. This compound has been found to have several therapeutic properties, making it a promising candidate for the development of new drugs and pharmaceuticals. Additionally, this compound has been found to have low toxicity, making it a safe option for use in lab experiments.
However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires several reagents and conditions, making it difficult and time-consuming to produce. Additionally, the cost of producing this compound may be prohibitive for some research projects.
Future Directions
There are several future directions for research on 2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine. One area of research could focus on the development of new drugs and pharmaceuticals based on this compound. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential therapeutic applications. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of 2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 3-methoxybenzaldehyde with 2-nitrobenzaldehyde in the presence of sodium hydroxide to form 2-(3-methoxybenzylidene)-2-nitrobenzene. This intermediate product is then reduced using sodium borohydride to form 2-(3-methoxybenzyl)-2-nitrobenzene. The next step involves the reaction of 2-(3-methoxybenzyl)-2-nitrobenzene with furfural in the presence of concentrated sulfuric acid to form 4-[5-(methoxymethyl)-2-furoyl]-2-(3-methoxybenzyl)aniline. Finally, this intermediate product is reacted with morpholine in the presence of acetic acid to form 2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine.
Scientific Research Applications
2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine has been found to have several scientific research applications. This compound has been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the treatment of various diseases. Additionally, this compound has been used in the development of new materials for use in electronics and other industries.
properties
IUPAC Name |
[5-(methoxymethyl)furan-2-yl]-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-13-16-6-7-18(25-16)19(21)20-8-9-24-17(12-20)11-14-4-3-5-15(10-14)23-2/h3-7,10,17H,8-9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVGENPQMSWFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (5-{[(4-chlorophenoxy)acetyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B6081812.png)
![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6081817.png)
![5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6081829.png)
![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6081844.png)

![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)


![N-(4-acetylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6081870.png)
![N-(3-isopropoxypropyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6081875.png)
![[1-({1-[(8-fluoro-2-quinolinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6081880.png)
![4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B6081881.png)
